molecular formula C10H9NO2S B8498417 2-(3-Methoxyphenyl)-2-oxoethyl thiocyanate

2-(3-Methoxyphenyl)-2-oxoethyl thiocyanate

Cat. No. B8498417
M. Wt: 207.25 g/mol
InChI Key: PEOLEGKFIAPJRO-UHFFFAOYSA-N
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Patent
US07851473B2

Procedure details

A solution of 2-bromo-1-(3-methoxyphenyl)ethanone (7.63 g, 33.3 mmol) and potassium thiocyanate (3.24 g, 33.3 mmol) in ethanol (70 ml) was stirred at 80° C. for 2 hours. After cooling to room temperature, water (70 ml) was added to the reaction mixture, and the mixture was extracted with chloroform. The extract was washed with water, and dried over anhydrous magnesium sulfate, and the solvent was distilled off under reduced pressure to give 6.71 g (97.2%) of the desired product as a solid.
Quantity
7.63 g
Type
reactant
Reaction Step One
Name
potassium thiocyanate
Quantity
3.24 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Name
Quantity
70 mL
Type
reactant
Reaction Step Two
Yield
97.2%

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3]([C:5]1[CH:10]=[CH:9][CH:8]=[C:7]([O:11][CH3:12])[CH:6]=1)=[O:4].[S-:13][C:14]#[N:15].[K+].O>C(O)C>[CH3:12][O:11][C:7]1[CH:6]=[C:5]([C:3](=[O:4])[CH2:2][S:13][C:14]#[N:15])[CH:10]=[CH:9][CH:8]=1 |f:1.2|

Inputs

Step One
Name
Quantity
7.63 g
Type
reactant
Smiles
BrCC(=O)C1=CC(=CC=C1)OC
Name
potassium thiocyanate
Quantity
3.24 g
Type
reactant
Smiles
[S-]C#N.[K+]
Name
Quantity
70 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
70 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with chloroform
WASH
Type
WASH
Details
The extract was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C(C=CC1)C(CSC#N)=O
Measurements
Type Value Analysis
AMOUNT: MASS 6.71 g
YIELD: PERCENTYIELD 97.2%
YIELD: CALCULATEDPERCENTYIELD 97.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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